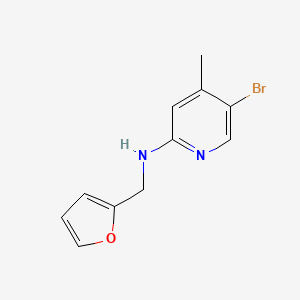
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(2-furylmethyl)amine
Vue d'ensemble
Description
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(2-furylmethyl)amine (NBMPA) is a synthetic compound that has been studied for its biochemical and physiological effects. It has been used in scientific research to study the effects of various conditions on the body, and has been found to have a range of potential applications.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
The application of N-(5-Bromo-4-methyl-2-pyridinyl)-N-(2-furylmethyl)amine and its derivatives primarily lies in chemical synthesis. For instance, studies have investigated the regioselective displacement reactions involving similar compounds, like 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to various substituted aminopyrimidines, which are valuable in the synthesis of complex molecules (Doulah et al., 2014). Another study describes the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, showcasing the compound's utility in forming structurally diverse and potentially biologically active molecules (Ahmad et al., 2017).
Antifungal and Antimicrobial Properties
Compounds closely related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-(2-furylmethyl)amine have demonstrated significant antifungal activity. For example, derivatives like N-(4-bromophenyl)-N-(2-furylmethyl)amine have shown remarkable efficacy against dermatophytes (Suvire et al., 2006). Moreover, novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives have been evaluated for their in vitro antibacterial and antifungal activities, underscoring the potential of such compounds in antimicrobial research (Ranganatha et al., 2018).
Material Science and Catalysis
In material science, these compounds contribute to the development of new materials and catalysts. For instance, manganese(II) complexes with ligands derived from similar amines exhibit interesting structural and magnetic properties, which can be relevant in material science applications (Wu et al., 2004). Additionally, palladium-catalyzed selective amination of polyhalopyridines, including similar compounds, demonstrates the role of these chemicals in catalysis (Ji et al., 2003).
Drug Synthesis and Biological Activities
In the realm of pharmaceuticals, derivatives of N-(5-Bromo-4-methyl-2-pyridinyl)-N-(2-furylmethyl)amine are integral in synthesizing various drug molecules. For example, novel iron complexes with similar ligands exhibit superoxide dismutase activity and have potential implications in medical research (Nagano et al., 1991). This highlights the compound's significance in the synthesis of biologically active molecules.
Propriétés
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-5-11(14-7-10(8)12)13-6-9-3-2-4-15-9/h2-5,7H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTNMJAHKMZRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



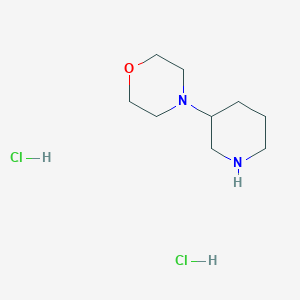
![4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1424016.png)
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)
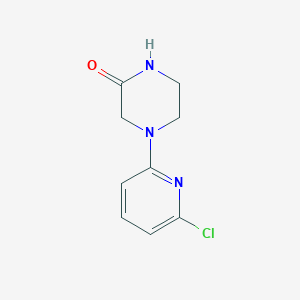
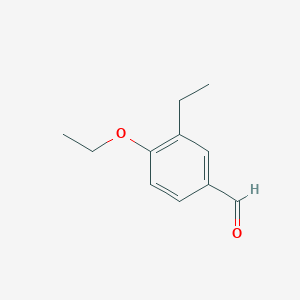
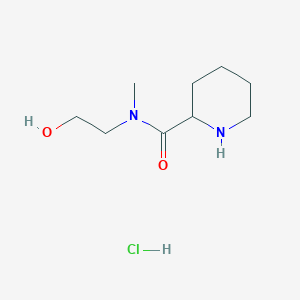
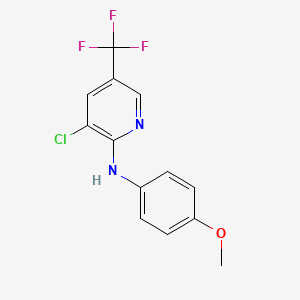
![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)
![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)
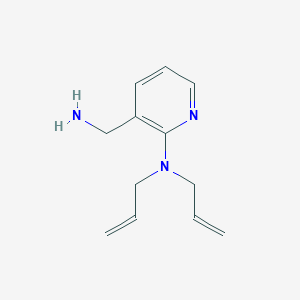
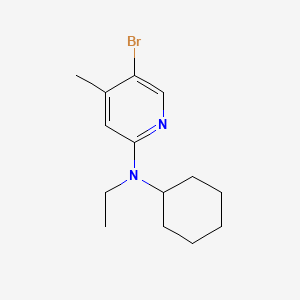
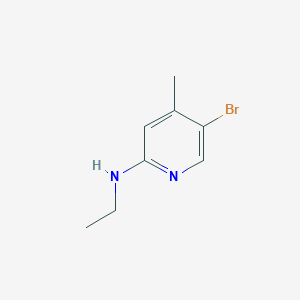
![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)
![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)